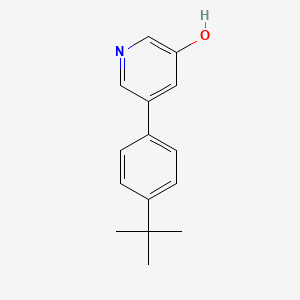

3-Hydroxy-5-(4-T-butylphenyl)pyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Organic Chemistry

The pyridine ring, an aromatic heterocycle isosteric to benzene (B151609) with one nitrogen atom, is a fundamental structural unit in a vast number of compounds. nih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals, agrochemicals, and materials. lifechemicals.com The presence of the nitrogen atom imparts distinct characteristics to the ring system compared to benzene; it creates a dipole moment, influences the aromaticity, and provides a site for protonation or coordination, making pyridines basic in nature.

These properties make substituted pyridines highly valuable scaffolds in synthetic organic chemistry. researchgate.net Modifications to the pyridine ring, such as the introduction of various functional groups, allow for the fine-tuning of its steric and electronic properties. wisdomlib.org This adaptability is a key reason why pyridine and its derivatives are featured in numerous FDA-approved drugs and are consistently employed as catalysts, ligands for transition metals, and versatile intermediates in the construction of complex molecular architectures. researchgate.netresearchgate.net The ability to form carbon-carbon bonds using methods like the Suzuki-Miyaura cross-coupling reaction has further expanded the synthetic accessibility and diversity of substituted pyridines. nih.govcdnsciencepub.com

Overview of Structurally Related Hydroxypyridine Compounds and their Chemical Relevance

Within the diverse family of pyridine derivatives, hydroxypyridines are of particular interest due to the interplay between the hydroxyl group and the pyridine ring. 3-Hydroxypyridine (B118123), a colorless solid, is a key structural motif found in nature and serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. ontosight.aiguidechem.com

The position of the hydroxyl group significantly influences the compound's properties. 3-Hydroxypyridine can exhibit tautomerism, existing in equilibrium with a zwitterionic form, which affects its reactivity. dergipark.org.tr The hydroxyl group can participate in reactions such as esterification and etherification, while the ring itself can undergo electrophilic substitution. ontosight.aiscispace.com This dual reactivity makes 3-hydroxypyridine and its derivatives valuable intermediates. For instance, they have been used in the synthesis of salts with potential antimicrobial properties and serve as precursors for various bioactive molecules. dergipark.org.trresearchgate.net The development of efficient synthetic routes to polysubstituted 3-hydroxypyridines, such as through hetero-Diels–Alder reactions, underscores their importance as synthetic targets. rsc.org

Hypothesis on the Unique Chemical Reactivity and Synthetic Utility of 3-Hydroxy-5-(4-T-butylphenyl)pyridine

The specific compound, this compound, presents a unique combination of structural features that suggests distinct chemical behavior and synthetic potential. The molecule incorporates the reactive 3-hydroxypyridine core, substituted at the 5-position with a bulky and lipophilic 4-tert-butylphenyl group.

It is hypothesized that the unique chemical reactivity and synthetic utility of this compound arise from the synergistic interplay of its three key components: the pyridine nitrogen, the 3-hydroxy group, and the 5-aryl substituent.

Reactivity Modulation: The large tert-butylphenyl group at the C-5 position is expected to exert significant steric hindrance. This could influence the regioselectivity of reactions on the pyridine ring, potentially directing incoming electrophiles or reagents to less hindered positions. Electronically, the aryl group can affect the electron density of the pyridine ring, thereby modulating the pKa of the nitrogen atom and the acidity of the hydroxyl proton.

Synthetic Utility as a Building Block: The presence of multiple functional sites—the nucleophilic/basic nitrogen, the acidic/nucleophilic hydroxyl group, and the aromatic rings amenable to substitution—makes this compound a versatile platform for further elaboration. It could be a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity. The 4-tert-butylphenyl moiety, often used to enhance solubility in organic solvents and to introduce bulk, suggests that derivatives of this compound could be designed as ligands for catalysis or as components in materials science with specific solubility or packing properties.

Physicochemical Properties: The combination of the polar 3-hydroxypyridine head and the large, nonpolar tert-butylphenyl tail gives the molecule an amphiphilic character. This could lead to interesting self-assembly properties or make it a useful precursor for creating novel surfactants, liquid crystals, or functional polymers.

Data on 3-Hydroxypyridine

Below are the physicochemical properties of the parent compound, 3-Hydroxypyridine, which forms the core of the title compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO | ontosight.ai |

| Appearance | Colorless to light yellow solid | ontosight.aiguidechem.comchemicalbook.com |

| Melting Point | Approx. 140 °C | ontosight.ai |

| Solubility | Moderately soluble in water; Soluble in alcohol, ether, benzene, and DMSO | ontosight.aichemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHXOILCSNNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682904 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-94-5 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 3 Hydroxy 5 4 T Butylphenyl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. youtube.comyoutube.com For 3-Hydroxy-5-(4-T-butylphenyl)pyridine, two primary disconnection strategies emerge, focusing on either the formation of the aryl-pyridine bond or the construction of the pyridine (B92270) ring itself.

Strategy A: Aryl-Pyridine Bond Disconnection

The most direct approach involves disconnecting the C-C bond between the pyridine ring and the phenyl group. This is a classic biaryl disconnection. This strategy simplifies the target molecule into two key synthons: a functionalized pyridine ring and a functionalized benzene (B151609) ring. The forward reaction would typically be a transition-metal-catalyzed cross-coupling reaction.

Disconnection: C(5)pyridine – C(1)phenyl

Precursors: A 3-hydroxy-5-halopyridine (e.g., 5-bromo-3-hydroxypyridine) and a 4-tert-butylphenyl organometallic reagent (e.g., 4-tert-butylphenylboronic acid for a Suzuki-Miyaura coupling).

This strategy is highly convergent and leverages well-established cross-coupling technologies.

Strategy B: Pyridine Ring Disconnection

Alternatively, the pyridine heterocycle itself can be disconnected. This approach builds the core ring structure with the substituents already in place or positioned for simple modification. Several classical and modern pyridine syntheses can be envisioned.

Hetero-Diels-Alder Disconnection: The pyridine ring can be viewed as the product of a [4+2] cycloaddition. This disconnects the molecule into a 1-azadiene equivalent (such as a substituted oxazole) and an alkyne dienophile (1-(tert-butyl)-4-ethynylbenzene). rsc.orgthieme-connect.com

Furan (B31954) Rearrangement Disconnection: A well-established route to 3-hydroxypyridines involves the rearrangement of 2-acylfurans in the presence of an ammonia (B1221849) source. dur.ac.uk This would disconnect the target to a furan precursor, specifically 2-(4-tert-butylbenzoyl)furan.

These ring-construction strategies offer high control over the substitution pattern from the outset.

Exploration of Established Synthetic Approaches for Pyridine Functionalization

Building upon the retrosynthetic strategies, several established methods can be employed for the synthesis of the target compound.

The de novo construction of the pyridine ring is a powerful strategy that embeds the desired substitution pattern from the beginning. acsgcipr.org

Hetero-Diels-Alder Reactions: A general and efficient route to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. rsc.org This cycloaddition can be catalyzed by Lewis acids, such as Neodymium(III) triflate (Nd(OTf)₃), and proceeds under mild conditions. rsc.org The use of 1-(tert-butyl)-4-ethynylbenzene as the dienophile would directly install the required C5-substituent.

Furan-to-Pyridine Rearrangement: The conversion of furans into 3-hydroxypyridines is a robust and high-yielding method, particularly suitable for large-scale synthesis. dur.ac.uk The process typically involves heating a 2-acylfuran with an ammonia source (such as aqueous or alcoholic ammonia) at elevated temperatures (150-300 °C) and pressures in an autoclave. google.com This method has been shown to produce various 3-hydroxypyridine (B118123) derivatives in yields often exceeding 80-90%. google.com

Metal-Catalyzed [2+2+2] Cycloadditions: Transition-metal catalysis provides a convergent pathway to pyridine rings through the [2+2+2] cycloaddition of two alkyne molecules and a nitrile. acsgcipr.org While less common for this specific substitution pattern, it represents a highly atom-efficient method for constructing complex pyridines. acsgcipr.org

| Method | Key Precursors | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder Reaction | 5-Alkoxyoxazole, Alkyne | Lewis Acid (e.g., Nd(OTf)₃), Room Temperature | Mild conditions, High regioselectivity, Good functional group tolerance. | rsc.org |

| Furan Rearrangement | 2-Acylfuran, Ammonia Source | High Temperature (150-300°C), High Pressure | High yields, Scalable, Uses simple precursors. | dur.ac.ukgoogle.com |

| Metal-Catalyzed [2+2+2] Cycloaddition | 2 x Alkyne, Nitrile | Transition Metal Catalyst (e.g., Ru, Co) | High atom economy, Convergent route. | acsgcipr.org |

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl compounds like this compound. researchgate.net This reaction involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. nih.govclaremont.edu

The key reaction would be: 5-Bromo-3-hydroxypyridine + 4-tert-Butylphenylboronic acid → this compound

This transformation is typically performed using a palladium catalyst, a base, and an appropriate solvent system. Research on the synthesis of 2-arylpyridines has shown that catalysts like Pd(dppf)Cl₂ are effective, often in a solvent such as dioxane and in the presence of a base like sodium phosphate (B84403) (Na₃PO₄). nih.govresearchgate.net The reaction conditions, including temperature and the presence of water, can be optimized to achieve good to excellent yields. nih.govresearchgate.net

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, RuPhos-based catalysts | Catalyzes the cross-coupling cycle. | nih.govclaremont.edu |

| Base | Na₃PO₄, K₃PO₄, Na₂CO₃ | Activates the organoboron species. | nih.govresearchgate.net |

| Solvent | Dioxane, Toluene, THF (often with H₂O) | Solubilizes reactants and facilitates the reaction. | nih.govresearchgate.net |

| Temperature | 65 - 110 °C | Provides energy to overcome the activation barrier. | nih.govresearchgate.net |

Development of Novel and Efficient Synthetic Protocols

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods.

Achieving regioselectivity is a critical challenge in the functionalization of substituted pyridines. While direct C-H arylation would be an ideal, atom-economical approach, controlling the position of substitution on a 3-hydroxypyridine ring is difficult.

Direct Arylation Challenges: Studies on the radical arylation of 3-hydroxypyridines have shown a strong preference for functionalization at the C2 position, ortho to the nitrogen and meta to the hydroxyl group. nih.govacs.org This makes direct C5 arylation challenging via this pathway.

Neighboring Group Assistance: The 3-hydroxyl group can act as an internal catalyst or directing group. For instance, in 3-hydroxy-pyridine carboxylates, the hydroxyl group facilitates regioselective reactions like hydrolysis and aminolysis preferentially at the ortho position (C2). lookchem.comnih.gov While this highlights the powerful directing effect of the hydroxyl group, it does not typically favor the C5 position.

Given these challenges, synthetic strategies that build the ring with the desired regiochemistry, such as the hetero-Diels-Alder reaction, remain more reliable for accessing the 5-aryl isomer. thieme-connect.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbiosynce.com These principles are increasingly being applied to pyridine synthesis. acsgcipr.org

Benign Catalysts: There is a move away from toxic heavy metals towards more abundant and environmentally benign catalysts. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines using FeCl₃. rsc.org

Greener Solvents and Conditions: Efforts are made to replace traditional volatile organic solvents with greener alternatives like water or ethanol, or to develop solvent-free reaction conditions. rsc.orgnih.gov

Applying these principles to the synthesis of this compound could involve a one-pot cyclization/cross-coupling sequence or performing the Suzuki-Miyaura coupling in an aqueous-organic solvent system with a recyclable catalyst.

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Catalysts | Use of earth-abundant, non-toxic metals. | Iron-catalyzed cyclization for pyridine formation. | rsc.org |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. | Solvent-free C-H functionalization of pyridine N-oxides. | rsc.org |

| Atom Economy | Multicomponent Reactions (MCRs). | One-pot, four-component synthesis of pyridine derivatives. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis. | Rapid synthesis of pyridines under microwave irradiation. | nih.gov |

Mechanistic Insights into Key Synthetic Steps (e.g., Michael addition, rearrangements, nucleophilic additions)

The formation of the this compound ring from a chalcone (B49325) and an enamine precursor proceeds through a well-orchestrated cascade of reactions, primarily involving a Michael addition, an intramolecular nucleophilic addition (cyclization), and a final aromatization step.

Michael Addition

The initial and crucial step in the pyridine ring formation is the Michael addition of an enamine (the nucleophile) to the α,β-unsaturated carbonyl system of the chalcone (the Michael acceptor). wikipedia.org In the context of the proposed synthesis, an enamine, generated in situ from a β-dicarbonyl compound like ethyl acetoacetate (B1235776) and ammonia (from ammonium (B1175870) acetate), attacks the β-carbon of the chalcone.

The enamine, being an electron-rich species, readily adds to the electrophilic double bond of the chalcone. The reaction is typically catalyzed by a base, which facilitates the formation of the enamine from the β-dicarbonyl compound. The product of this initial 1,4-conjugate addition is a 1,5-dicarbonyl compound, often referred to as a Michael adduct.

Intramolecular Nucleophilic Addition and Cyclization

Following the Michael addition, the newly formed 1,5-dicarbonyl intermediate is perfectly poised for an intramolecular cyclization. This step involves the nucleophilic attack of the nitrogen atom (originally from the enamine/ammonia) onto one of the carbonyl groups. This intramolecular nucleophilic addition leads to the formation of a six-membered dihydropyridine (B1217469) ring intermediate. The regioselectivity of this cyclization is critical for determining the final substitution pattern of the pyridine ring.

The cyclization is often followed by a dehydration step, where a molecule of water is eliminated, leading to a more stable, conjugated dihydropyridine system.

Aromatization

Data Tables

To illustrate the types of transformations involved, the following tables provide generalized data for key reactions in pyridine synthesis.

Table 1: Generalized Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)

| Entry | Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 85-95 |

| 2 | 4-Chlorobenzaldehyde | Acetone | KOH | Methanol | Room Temp | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 4'-Methylacetophenone | Ba(OH)₂ | Water/Ethanol | 50 | 75-85 |

This table presents typical conditions for the synthesis of chalcones, which are key precursors for the proposed synthesis of the target pyridine.

Table 2: Generalized Conditions for Hantzsch-type Pyridine Synthesis

| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Ethyl Acetoacetate | NH₄OAc | Acetic Acid | Reflux | 70-85 |

| 2 | 4-Nitrobenzaldehyde | Methyl Acetoacetate | NH₃ | Ethanol | Reflux | 65-80 |

| 3 | Formaldehyde | Ethyl Cyanoacetate | NH₄OAc | Water | 80 | 70-80 |

This table provides representative conditions for the Hantzsch synthesis, a classic method for pyridine formation that shares mechanistic features with the proposed route.

Comprehensive Spectroscopic and Structural Elucidation Beyond Basic Identification of 3 Hydroxy 5 4 T Butylphenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed atomic-level information about the molecular structure and environment of 3-Hydroxy-5-(4-T-butylphenyl)pyridine in solution.

A complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals for this compound requires a suite of one- and two-dimensional NMR experiments. plos.org While a simple ¹H NMR spectrum provides initial information, the coupling patterns can be complex. acs.org Multi-dimensional techniques such as COSY, HSQC, and HMBC are indispensable for definitive assignments. rsc.orgnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) and phenyl ring protons. The protons on the pyridine ring (H-2, H-4, H-6) would appear as distinct multiplets, with their chemical shifts influenced by the hydroxyl and aryl substituents. chemicalbook.com The protons on the 4-t-butylphenyl ring would typically present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.3-1.4 ppm. rsc.org The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration.

Two-dimensional experiments are crucial for connecting these signals.

¹H-¹H COSY (Correlation Spectroscopy) would reveal scalar coupling correlations between adjacent protons, for instance, confirming the connectivity between H-2, H-4, and H-6 on the pyridine ring. rsc.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbon atoms. plos.org

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for assigning quaternary carbons (like C-3, C-5, and the t-butyl-substituted C-4') and for confirming the linkage between the pyridine and phenyl rings by observing correlations from pyridine protons to phenyl carbons and vice-versa. plos.org

¹H-¹⁵N HMBC can be used to assign the nitrogen atom in the pyridine ring by observing its correlation to nearby protons like H-2 and H-6. plos.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~8.2 | ~145 | H-2 to C-4, C-6, C-3 |

| 3 | - | ~155 (C-OH) | H-2, H-4 to C-3 |

| 4 | ~7.4 | ~125 | H-4 to C-2, C-6, C-5 |

| 5 | - | ~135 | H-4, H-6, H-2' to C-5 |

| 6 | ~8.3 | ~148 | H-6 to C-2, C-4, C-5 |

| 1' | - | ~138 | H-2', H-6' to C-1' |

| 2', 6' | ~7.5 | ~126 | H-2'/6' to C-4', C-1', C-5 |

| 3', 5' | ~7.4 | ~128 | H-3'/5' to C-1', C-4' |

| 4' | - | ~150 | H-2', H-6', H-3', H-5' to C-4' |

| C(CH₃)₃ | - | ~35 | -CH₃ protons to C(CH₃)₃ |

| C(CH₃)₃ | ~1.35 | ~31 | -CH₃ protons to C-4' |

| OH | ~9.5 (variable) | - | OH proton to C-3, C-4 |

In solution, the molecule is not static. There is rotational freedom around the C5-C1' single bond connecting the pyridine and phenyl rings. NMR techniques can provide insight into the preferred conformation and the energy barrier to this rotation. mdpi.com The relative orientation of the two rings can be probed using the Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments. An NOE between pyridine protons (e.g., H-4, H-6) and phenyl protons (H-2', H-6') would indicate their spatial proximity, suggesting a twisted, non-coplanar average conformation. mdpi.com The absence or presence of such correlations helps to define the conformational space occupied by the molecule in solution. mdpi.com Furthermore, variable-temperature NMR studies could reveal information about the dynamics of this rotation; significant changes in the appearance of the spectra, such as broadening or coalescence of signals at low temperatures, would indicate a slowing of the bond rotation on the NMR timescale, allowing for an estimation of the rotational energy barrier.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. mdpi.com

For this compound, X-ray analysis would precisely determine the dihedral angle between the pyridine and phenyl rings. In related bi-aryl systems, this angle is typically non-zero, indicating a twisted conformation to relieve steric hindrance between the ortho-protons on adjacent rings. mdpi.com The planarity of the pyridine ring itself and any distortions caused by the bulky substituents would also be quantified. nih.gov The analysis would also confirm the bond lengths and angles of the entire molecule, providing experimental data to compare with theoretical calculations. The tert-butyl group may exhibit rotational disorder in the crystal, which can also be modeled from the diffraction data. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound (Note: Data are representative examples based on similar structures and are for illustrative purposes.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~9.5 |

| b (Å) | ~11.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~1560 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Py-Ph) | ~30-50° |

Advanced Vibrational Spectroscopy (Infrared and Raman)

For this compound, the IR spectrum would be dominated by several key features. A broad absorption band in the region of 3400-2500 cm⁻¹ would be characteristic of the O-H stretching vibration, with the broadness indicating its involvement in hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹. youtube.com In contrast, the aliphatic C-H stretches of the tert-butyl group will produce strong absorptions just below 3000 cm⁻¹. nist.gov

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information.

C=C and C=N Ring Stretching: Vibrations of the pyridine and phenyl rings will appear in the 1620-1400 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretch and in-plane O-H bend are expected in the 1300-1200 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong bands in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C-C bonds within the aromatic rings and the tert-butyl group, often produce strong Raman signals, whereas they may be weak in the IR spectrum. The symmetric stretching of the phenyl ring, in particular, is often a prominent feature in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies (IR/Raman) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (H-bonded) | 3400 - 2500 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch | 2980 - 2850 | Strong |

| Aromatic C=C/C=N stretch | 1620 - 1450 | Medium-Strong |

| In-plane O-H bend | ~1410 | Medium |

| C-O stretch | ~1260 | Strong |

| Out-of-plane C-H bend | 900 - 750 | Strong |

Electronic Spectroscopy (UV-Vis and Fluorescence) and Excited State Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing information on the chromophoric system and its photophysical behavior.

The primary chromophore in this molecule is the conjugated π-system extending across the 3-hydroxypyridine (B118123) core and the 4-t-butylphenyl ring. The UV-Vis absorption spectrum is expected to show characteristic bands arising from π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are typically high-intensity, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions are lower in energy and intensity and involve promoting a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital.

The absorption spectrum is highly dependent on the tautomeric form present. The enol and zwitterionic forms of 3-hydroxypyridine derivatives have distinct absorption profiles. researchgate.net Typically, the zwitterionic form absorbs at a longer wavelength compared to the enol form. rsc.orgresearchgate.net The addition of the 4-t-butylphenyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. Solvent polarity will also play a crucial role, with more polar solvents potentially shifting the tautomeric equilibrium and altering the absorption spectrum significantly.

The fluorescence properties of 3-hydroxypyridine derivatives are intricately linked to their structure, pH, and tautomeric form. nih.gov Studies on the parent compound have shown that the neutral enol form is often non-fluorescent, whereas the anionic and zwitterionic forms can exhibit significant fluorescence. nih.govnih.gov This suggests that the photophysical behavior of this compound would be highly pH-dependent.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study species that have unpaired electrons, such as free radicals. nih.govlibretexts.org

For this compound, radical species could potentially be generated through oxidation of the phenolic hydroxyl group to form a phenoxyl-type radical, or through one-electron reduction/oxidation of the pyridine ring. While no specific ESR studies have been published for radical species derived from this compound, the principles of the technique can be discussed hypothetically.

If a radical were generated, ESR spectroscopy would be the definitive method for its characterization. ethernet.edu.et The spectrum would provide the g-factor, which is characteristic of the radical's electronic environment. Furthermore, the spectrum would exhibit hyperfine splitting patterns from the interaction of the unpaired electron's spin with the magnetic nuclei in the molecule (e.g., ¹⁴N, ¹H). Analysis of these splitting patterns would allow for the mapping of the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the pyridine and phenyl rings. This information is invaluable for understanding the radical's structure and reactivity. However, without experimental generation and detection, any discussion of the specific ESR parameters for a radical of this compound remains speculative.

Reactivity and Chemical Transformations of 3 Hydroxy 5 4 T Butylphenyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, including protonation, alkylation, oxidation, and coordination to metal centers.

Protonation and Salt Formation

Like other pyridine derivatives, the nitrogen atom of 3-Hydroxy-5-(4-T-butylphenyl)pyridine can be protonated by acids to form pyridinium (B92312) salts. This basic character is a fundamental property of the pyridine ring. The reaction with a generic acid (HA) can be represented as follows:

N-Alkylation and N-Oxidation Reactions

The nucleophilic nitrogen atom can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to yield quaternary pyridinium salts. This reaction is a standard transformation for pyridines. However, for hydroxypyridines, there can be competition between N-alkylation and O-alkylation of the hydroxyl group. researchgate.netorganic-chemistry.org The regioselectivity of this reaction often depends on the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent. For some hydroxypyridines, specific N-alkylation can be achieved under catalyst- and base-free conditions with organohalides. nih.gov

N-oxidation of the pyridine nitrogen leads to the formation of the corresponding pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). nih.gov The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The general reaction for the N-oxidation of a substituted pyridine is shown below:

| Reactant | Reagent | Product |

| This compound | Peroxy acid (e.g., m-CPBA) | This compound-N-oxide |

The N-oxide group can also participate in various rearrangements, such as the Polonovski reaction. nih.gov

Coordination Chemistry with Metal Centers (Ligand Behavior)

The pyridine nitrogen atom of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. The hydroxyl group can also participate in coordination, potentially leading to bidentate chelation. The coordination chemistry of pyridine and its derivatives is extensive, with a wide range of transition metal complexes having been synthesized. mdpi.com

The specific coordination behavior of this compound would depend on the metal ion, the other ligands present, and the reaction conditions. The bulky 4-t-butylphenyl group could influence the steric environment around the metal center, potentially affecting the coordination geometry and the stability of the resulting complex. For example, 3-hydroxypyridine (B118123) has been used as a ligand in the formation of silver(I) complexes. nih.gov It is plausible that this compound could form similar complexes with various metal ions, such as those from the first-row transition metals. nih.gov

Functional Group Transformations at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another key reactive site in the molecule, enabling esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This is a common reaction for phenols and alcohols. organic-chemistry.org The reaction is typically catalyzed by an acid or a coupling agent.

| Reactant | Reagent | Product |

| This compound | Carboxylic acid (R-COOH) + Acid catalyst | 3-(Acyloxy)-5-(4-T-butylphenyl)pyridine |

| This compound | Acid chloride (R-COCl) + Base | 3-(Acyloxy)-5-(4-T-butylphenyl)pyridine |

Etherification of the hydroxyl group can be achieved by reacting the compound with an alkylating agent in the presence of a base. The Williamson ether synthesis is a common method for this transformation. The phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile and attacks the alkyl halide.

| Reactant | Reagent | Product |

| This compound | Alkyl halide (R-X) + Base | 3-(Alkoxy)-5-(4-T-butylphenyl)pyridine |

The steric hindrance from the adjacent 4-t-butylphenyl group might necessitate the use of more reactive alkylating agents or more forcing reaction conditions to achieve high yields in both esterification and etherification reactions.

Oxidation and Reduction Pathways

The phenolic hydroxyl group makes the molecule susceptible to oxidation . Phenols can be oxidized to quinones under various conditions. nih.govrsc.org The specific products of the oxidation of this compound would depend on the oxidizing agent and the reaction conditions. The presence of the electron-donating t-butyl group on the phenyl ring could influence the oxidation potential. The oxidation of phenolic compounds can also be catalyzed by enzymes. rsc.org

Regarding reduction , the pyridine ring of 3-hydroxypyridine and its derivatives can be hydrogenated to the corresponding piperidine (B6355638) ring. This reduction typically requires high pressure and a catalyst, such as Raney nickel or a platinum group metal. google.comgoogle.com The reaction conditions can be tailored to achieve the desired level of reduction. For instance, catalytic hydrogenation of 3-hydroxypyridine in the presence of an acid anhydride (B1165640) has been reported to yield the corresponding hydroxypiperidine. google.com A novel reduction of 3-hydroxypyridine using sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate has also been developed. rsc.org The bulky substituent at the 5-position of this compound might influence the rate and regioselectivity of the hydrogenation.

Theoretical and Computational Chemistry Investigations of 3 Hydroxy 5 4 T Butylphenyl Pyridine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. cmst.eu Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. cmst.eu

Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these frontier orbitals. researchgate.net For pyridine (B92270) derivatives, the distribution of HOMO and LUMO orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. nih.gov In a typical analysis, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. nih.gov The presence of the electron-donating hydroxyl group and the bulky t-butylphenyl substituent on the pyridine ring of 3-Hydroxy-5-(4-T-butylphenyl)pyridine would significantly influence the energies and spatial distributions of its frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Pyridine Derivative (Calculated using DFT/B3LYP/6-311G+(d,p))

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| ELUMO | -1.816 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| Energy Gap (ΔE) | 4.83 | Indicates the chemical reactivity and stability of the molecule. |

| Ionization Potential (I) | 6.646 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.816 | The energy released when an electron is added to the molecule. |

Conformational Analysis and Tautomerism Studies (e.g., Hydroxy-Pyridinone Tautomerism)

The 3-hydroxy pyridine scaffold is known to exhibit tautomerism, existing in equilibrium between the hydroxy form and its corresponding pyridinone (or zwitterionic) form. researchgate.netchemtube3d.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring. researchgate.netwayne.edu For 3-hydroxypyridine (B118123), the hydroxy tautomer is generally more stable in the gas phase and nonpolar solvents, while the pyridinone form can be favored in polar solvents. researchgate.netwayne.edu

Computational studies, often employing DFT or ab initio methods, can predict the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net These calculations can also elucidate the role of intramolecular hydrogen bonding and aromaticity in stabilizing different forms. researchgate.net For this compound, theoretical calculations would be crucial to determine the preferred tautomeric form in various environments and to understand how the bulky 4-T-butylphenyl group influences the tautomeric equilibrium. The potential energy surface can be scanned by varying the dihedral angles of the molecule to identify the most stable conformers. nih.gov

Table 2: Relative Stabilities of Tautomers in a 3-hydroxy-pyridin-4-one System

| Tautomer | Relative Energy (kJ/mol) | Key Stabilizing Factors |

|---|---|---|

| Hydroxypyridinone | ~0 (most stable) | Aromaticity, Intramolecular Hydrogen Bonding |

| o-Dihydroxypyridine | Slightly higher than hydroxypyridinone | Aromaticity |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms, determination of activation energies, and identification of transition states. For a molecule like this compound, this could involve modeling its synthesis, degradation, or its interaction with a biological target.

By calculating the potential energy surface of a reaction, chemists can map out the lowest energy pathway from reactants to products. The highest point on this pathway corresponds to the transition state, which is a critical point for determining the reaction rate. Methods such as DFT can be used to locate and characterize the geometry of transition states and calculate the activation energy barrier. osti.gov This information is invaluable for understanding the kinetics of a reaction and for predicting how changes in the molecular structure will affect the reaction outcome.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Common spectroscopic techniques that can be modeled include:

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov These calculated spectra can aid in the assignment of experimental vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. cmst.eu Comparing theoretical and experimental NMR spectra is a powerful tool for structure elucidation. cmst.eu

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. nih.gov This can provide insights into the electronic structure and chromophores within the molecule.

For this compound, a combined experimental and theoretical spectroscopic analysis would provide a comprehensive characterization of the molecule. mdpi.com

Application of Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. researchgate.net These descriptors are often calculated using DFT. Some key descriptors include:

Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large gap, while soft molecules have a small gap. researchgate.net

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons.

Derivatization Strategies for Enhancing the Chemical Utility of 3 Hydroxy 5 4 T Butylphenyl Pyridine

Strategic Functionalization of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the pyridine (B92270) ring is a prime site for derivatization. Its reactivity allows for the introduction of a wide array of functional groups that can serve to protect the hydroxyl moiety, improve solubility, or attach reporter groups for analytical purposes.

Acylation and silylation are common and effective methods for the temporary or permanent modification of hydroxyl groups. These reactions can alter the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

Acylation Reactions: The hydroxyl group of 3-Hydroxy-5-(4-T-butylphenyl)pyridine can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or modulate the compound's properties. For instance, acetylation with acetic anhydride (B1165640) would yield 5-(4-T-butylphenyl)pyridin-3-yl acetate. The choice of the acyl group can be varied to introduce different functionalities.

| Acylating Agent | Base | Expected Product |

| Acetic Anhydride | Pyridine | 5-(4-T-butylphenyl)pyridin-3-yl acetate |

| Benzoyl Chloride | Triethylamine | 5-(4-T-butylphenyl)pyridin-3-yl benzoate |

| Trifluoroacetic Anhydride | Pyridine | 5-(4-T-butylphenyl)pyridin-3-yl 2,2,2-trifluoroacetate |

Silylation Reactions: Silylation involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl ethers are often used as protecting groups due to their stability under various conditions and their ease of cleavage. Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and tert-butyldimethylsilyl chloride (TBDMSCl), often in the presence of a base like imidazole (B134444) or triethylamine. The resulting silyl ethers increase the lipophilicity and volatility of the parent compound.

| Silylating Agent | Base | Expected Product |

| Trimethylsilyl chloride (TMSCl) | Imidazole | 3-(trimethylsilyloxy)-5-(4-T-butylphenyl)pyridine |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | 3-(tert-butyldimethylsilyloxy)-5-(4-T-butylphenyl)pyridine |

To facilitate detection and quantification in biological or material science studies, reporter groups with specific spectroscopic properties can be attached to the hydroxyl group. Fluorescent probes, for instance, are invaluable for bioimaging applications. mdpi.comrsc.org

The hydroxyl group of this compound can be derivatized with a variety of fluorescent moieties. The fluorescence of 3-hydroxypyridine (B118123) derivatives is known to be pH-dependent, with the anionic and dipolar ionic forms often exhibiting the strongest fluorescence. nih.gov For example, coupling with a BODIPY-based dye could yield a highly fluorescent probe. mdpi.com The choice of the fluorescent tag would depend on the desired excitation and emission wavelengths for a specific application. Studies on other hydroxypyridine derivatives have shown that the introduction of a fluorescent tracker (B12436777) can be achieved to investigate interactions with biological targets. nih.gov

| Fluorescent Reporter Group | Linkage Chemistry | Potential Application |

| Dansyl chloride | Sulfonamide linkage | Fluorescence microscopy |

| Fluorescein isothiocyanate (FITC) | Thiourea linkage (after amination) | Flow cytometry |

| BODIPY-based dyes | Ester or ether linkage | In vivo imaging |

Synthesis of Analogs for Structure-Reactivity Relationship Studies (Purely chemical/theoretical relationships)

To understand the relationship between the chemical structure and the reactivity of this compound, a systematic synthesis of analogs is crucial. This involves modifying each part of the molecule and observing the effect on its chemical properties, such as pKa, redox potential, or reactivity in specific chemical transformations.

For instance, analogs with different substituents on the phenyl ring can be synthesized to probe electronic effects. Replacing the electron-donating tert-butyl group with electron-withdrawing groups like a trifluoromethyl or a nitro group would significantly alter the electron density of the entire molecule, impacting the reactivity of both the hydroxyl group and the pyridine nitrogen.

Similarly, analogs with substituents at different positions on the pyridine ring can provide insights into steric and electronic effects on the molecule's reactivity. A study on 5-substituted pyridine analogues demonstrated that bulky moieties such as phenyl or heteroaryl groups at the C5 position of a pyridine ring can significantly influence binding affinity to biological targets. nih.gov

| Analog | Modification | Expected Impact on Chemical Properties |

| 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine | Replacement of -C(CH3)3 with -CF3 | Increased acidity of the hydroxyl group |

| 3-Hydroxy-5-(4-nitrophenyl)pyridine | Replacement of -C(CH3)3 with -NO2 | Altered redox potential of the molecule |

| 2-Chloro-3-hydroxy-5-(4-T-butylphenyl)pyridine | Introduction of a chloro group at C2 | Modified pKa of the pyridine nitrogen |

| 3-Methoxy-5-(4-T-butylphenyl)pyridine | Methylation of the hydroxyl group | Altered hydrogen bonding capacity |

By systematically synthesizing and studying these and other analogs, a comprehensive understanding of the structure-reactivity relationships of this compound can be established, guiding the design of new derivatives with tailored chemical properties.

3 Hydroxy 5 4 T Butylphenyl Pyridine As a Versatile Building Block in Complex Chemical Synthesis

Role as a Precursor for Advanced Organic Scaffolds

Detailed research specifically outlining the role of 3-Hydroxy-5-(4-T-butylphenyl)pyridine as a precursor for advanced organic scaffolds is not extensively available in publicly accessible literature. However, the inherent chemical functionalities of this molecule suggest its potential as a valuable building block in organic synthesis. The pyridine (B92270) ring is a common motif in pharmacologically active compounds and functional materials. nih.gov The presence of a hydroxyl group offers a reactive site for various chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

The 4-t-butylphenyl substituent provides steric bulk and influences the electronic properties of the pyridine ring, which can be exploited to control the regioselectivity of subsequent reactions. The synthesis of complex heterocyclic systems often relies on the strategic functionalization of simpler building blocks. researchgate.net For instance, the hydroxyl group could direct ortho-lithiation, enabling the introduction of additional substituents onto the pyridine ring. Furthermore, the nitrogen atom in the pyridine ring can be quaternized or oxidized, offering further avenues for derivatization.

General synthetic strategies for pyridine derivatives often involve condensation reactions, cycloadditions, or cross-coupling reactions. organic-chemistry.org While specific examples for this compound are not readily found, analogous structures are synthesized through multi-step sequences. For example, the synthesis of substituted 3-hydroxypyridines can be achieved through ring-closing olefin metathesis followed by oxidation and deprotection steps. organic-chemistry.org

Integration into Polymeric Structures and Materials (Focus on synthetic methodology, not material properties)

Information regarding the specific integration of this compound into polymeric structures is scarce in the available literature. Nevertheless, based on its functional groups, several synthetic methodologies could be envisioned for its incorporation into polymers. The hydroxyl group provides a key reactive handle for polymerization.

One potential method is polycondensation . The hydroxyl group of this compound could react with a dicarboxylic acid, diacyl chloride, or diisocyanate to form polyesters, polycarbonates, or polyurethanes, respectively. The bulky 4-t-butylphenyl group would likely influence the solubility and chain packing of the resulting polymers.

Another approach is through ring-opening polymerization (ROP) . If the hydroxyl group were used to initiate the polymerization of a cyclic monomer, such as lactide or caprolactone, the pyridine-containing moiety would be incorporated as an end-group of the polymer chain.

Furthermore, the pyridine nitrogen offers possibilities for the synthesis of polymeric pyridinium (B92312) salts (ionenes) . Quaternization of the nitrogen with a dihaloalkane, for example, could lead to the formation of a polymer backbone containing positively charged pyridine rings.

Finally, the 4-t-butylphenyl group could be functionalized to introduce a polymerizable group, such as a vinyl or styrenyl moiety. Subsequent radical or controlled polymerization would then incorporate the entire this compound unit as a pendant group along the polymer chain.

Application in Supramolecular Assembly (if applicable to the compound's chemical features)

The chemical features of this compound make it a candidate for participation in supramolecular assembly. The hydroxyl group is a classic hydrogen bond donor and acceptor. This allows for the formation of self-assembled structures through intermolecular hydrogen bonding. For example, it could form dimers or larger aggregates in the solid state or in non-polar solvents.

The pyridine nitrogen atom is a hydrogen bond acceptor and can also coordinate to metal ions. This dual functionality is often exploited in the design of supramolecular architectures. The coordination of the pyridine nitrogen to a metal center, combined with hydrogen bonding involving the hydroxyl group, could lead to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net

The presence of the aromatic rings (both the pyridine and the phenyl group) allows for the possibility of π-π stacking interactions. These non-covalent interactions can play a significant role in directing the self-assembly of molecules in the solid state and in solution. The bulky t-butyl group would influence the geometry of these π-stacked arrangements.

Future Research Directions and Unresolved Challenges in the Chemistry of 3 Hydroxy 5 4 T Butylphenyl Pyridine

Exploration of Photochemical Reactivity

The photochemical behavior of 3-hydroxypyridines is a promising yet complex area of study. The 3-hydroxypyridine (B118123) chromophore is known to act as a photosensitizer, capable of mediating oxidative stress and other cellular responses upon irradiation. researchgate.netmedchemexpress.com This inherent photoreactivity opens up a range of possibilities for the functionalization and application of 3-Hydroxy-5-(4-T-butylphenyl)pyridine.

A particularly relevant avenue for future investigation is the photochemical valence isomerization of the corresponding pyridine (B92270) N-oxide. This method has been shown to be an effective strategy for the C3-selective hydroxylation of pyridines. nih.govacs.org The process involves the irradiation of a pyridine N-oxide, leading to the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to the desired 3-hydroxypyridine. acs.org A proposed mechanism for this transformation is outlined in the table below.

Table 1: Plausible Mechanism for Photochemical C3-Hydroxylation of Pyridine N-Oxides

| Step | Intermediate | Description |

|---|---|---|

| 1 | Oxaziridine | Irradiation of the pyridine N-oxide leads to the formation of an oxaziridine intermediate. acs.org |

| 2 | Diradical | Subsequent UV light-induced N-O bond homolysis generates a diradical intermediate. acs.org |

| 3 | Epoxide | Radical recombination forms a dearomatized, highly strained epoxide. acs.org |

| 4 | 1,3-Oxazepine | A reversible 6π electrocyclic ring expansion can lead to a 1,3-oxazepine intermediate. acs.org |

The study of the photochemical reactions of this compound could lead to novel synthetic transformations and the development of photoresponsive materials or photochemotherapeutic agents. The influence of the 4-T-butylphenyl substituent on the photochemical behavior of the 3-hydroxypyridine core is a key question that remains to be answered.

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic methods. Advanced in-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful tool for real-time reaction monitoring. iastate.edualbany.eduwiley.com By acquiring a series of spectra over the course of a reaction, it is possible to identify and quantify reactants, intermediates, and products without the need for sample workup. wiley.com

For the synthesis and subsequent reactions of this compound, in-situ NMR could provide invaluable insights. For instance, in the potential photochemical synthesis from the corresponding N-oxide, in-situ NMR could be used to follow the disappearance of the starting material and the appearance of the product, as well as to detect any transient intermediates. rsc.org This would allow for a detailed understanding of the reaction mechanism and the optimization of reaction parameters such as irradiation time and temperature.

The application of in-situ NMR is not limited to synthetic reactions. It can also be used to study interactions between the molecule and other species, such as metal ions or biological macromolecules, providing a deeper understanding of its chemical properties and potential applications. nih.gov

Computational Design of Novel Derivatives with Predicted Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. acs.orgnih.govnih.govresearchgate.netmdpi.com DFT allows for the calculation of a wide range of molecular properties, including geometric structures, electronic properties, and reaction energies, providing insights that can guide experimental work. nih.gov

For this compound, computational modeling can play a crucial role in the design of novel derivatives with tailored properties. By systematically modifying the structure of the parent compound and calculating the properties of the resulting derivatives, it is possible to identify candidates with enhanced activity for a specific application. For example, DFT calculations could be used to predict the impact of different substituents on the electronic properties of the pyridine ring, which in turn could influence its reactivity and biological activity. acs.orgnih.gov

Furthermore, computational studies can be used to investigate the non-covalent interactions that govern the behavior of these molecules in different environments. acs.orgacs.org For instance, understanding the London dispersion forces, which are particularly significant for molecules with large nonpolar groups like the t-butylphenyl substituent, is crucial for predicting their behavior in solution and their interactions with biological targets. acs.orgacs.org The combination of computational design and experimental validation represents a powerful strategy for accelerating the discovery of new functional molecules based on the this compound scaffold.

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones |

| 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones |

| 3-hydroxypyridine |

| Pyridine N-oxide |

| Oxaziridine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-5-(4-T-butylphenyl)pyridine, and what challenges are associated with its purification?

- Methodological Answer : The compound can be synthesized via solution-phase organic synthesis, leveraging nucleophilic substitution or cross-coupling reactions. Key steps include:

- Reaction Design : Use tert-butylphenyl boronic acid in Suzuki-Miyaura coupling with a halogenated pyridine precursor under Pd catalysis .

- Purification Challenges : The bulky tert-butyl group may hinder crystallization. Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in polar aprotic solvents (DMF/water mixtures) to isolate the product. Monitor purity via HPLC with a C18 column .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- FT-IR : Identify hydroxyl (broad peak ~3200–3500 cm⁻¹) and aromatic C-H stretching (3000–3100 cm⁻¹). Compare with computed vibrational spectra for validation .

- UV-Vis : Analyze π→π* transitions of the pyridine ring (λ ~250–270 nm) and shifts caused by the tert-butyl substituent .

- NMR : Use ¹H/¹³C NMR to resolve tert-butyl protons (singlet at ~1.3 ppm) and aromatic protons (multiplet at ~6.8–8.5 ppm). Assign peaks using 2D techniques (COSY, HSQC) .

Q. How does the presence of the tert-butyl group influence the solubility and reactivity of this compound compared to unsubstituted pyridine?

- Methodological Answer :

- Solubility : The tert-butyl group enhances lipophilicity, reducing water solubility. Use logP calculations (e.g., via ChemAxon or ACD/Labs) to predict solubility in organic solvents (e.g., dichloromethane, THF) .

- Reactivity : Steric hindrance from the tert-butyl group may slow electrophilic substitution. Monitor reaction kinetics using time-resolved NMR or UV-Vis spectroscopy to optimize conditions .

Advanced Research Questions

Q. How can computational methods like DFT predict the stacking interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Modeling : Use dispersion-corrected DFT (e.g., B3LYP-D3BJ/6-311+G(d,p)) to map potential energy surfaces (PES) for dimer configurations. Analyze centroid distances (3.5–6.0 Å) and dihedral angles .

- Validation : Cross-reference computational results with Cambridge Structural Database (CSD) entries for similar pyridine derivatives to identify common stacking motifs .

Q. In cases of conflicting crystallographic data, what strategies can validate the molecular geometry of pyridine derivatives?

- Methodological Answer :

- X-ray Refinement : Perform high-resolution single-crystal X-ray diffraction (SC-XRD) with Hirshfeld surface analysis to resolve steric clashes or disorder caused by the tert-butyl group .

- Complementary Techniques : Validate bond lengths/angles using gas-phase electron diffraction (GED) or neutron diffraction for hydrogen atom positions .

Q. What are the best practices for analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in crystalline forms of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., O-H···N hydrogen bonds, C-H···π contacts) using CrystalExplorer. Compare fingerprint plots with CSD data to identify outliers .

- Electrostatic Potential (ESP) Mapping : Compute ESP surfaces (e.g., at the M06-2X/def2-TZVP level) to predict reactive sites for co-crystallization with complementary molecules .

Data Contradiction Resolution

- Example Scenario : Conflicting NMR data for tert-butyl proton signals.

Avoided Topics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.